molecular formula C12H17NO2S3 B2653816 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705102-01-7

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2653816
CAS No.: 1705102-01-7
M. Wt: 303.45
InChI Key: DWJKVNLDYPMIRJ-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1705102-01-7) is a synthetic organic compound with a molecular formula of C12H17NO2S3 and a molecular weight of 303.5 g/mol. It features a distinctive 1,4-thiazepane ring system, a central scaffold in medicinal chemistry known for its conformational flexibility and potential for diverse biological interactions. This particular derivative is substituted with a cyclopropylsulfonyl group and a thiophen-2-yl ring, functional groups commonly employed to fine-tune the compound's physicochemical properties and binding affinity. Compounds containing the thiophene moiety are of significant research interest due to their documented pharmacological profiles. Thiophene-based structures are frequently explored as core scaffolds in the development of novel anticancer agents, with some derivatives demonstrating promising in vitro cytotoxicity against human cancer cell lines . Furthermore, thiophene-containing molecules are actively investigated for their potential in inflammatory and pain research, as similar structures have been shown to exhibit selective inhibitory activity against key enzymes like COX-2 . The presence of the sulfonyl group also makes this compound a valuable intermediate for further chemical exploration, including nucleophilic substitution reactions and the synthesis of more complex molecular architectures for biological screening. This product is supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-cyclopropylsulfonyl-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S3/c14-18(15,10-3-4-10)13-6-5-12(17-9-7-13)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJKVNLDYPMIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thiophene derivative, followed by the introduction of the cyclopropylsulfonyl group through sulfonylation reactions. The final step often involves the formation of the thiazepane ring via cyclization reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazepane rings.

Scientific Research Applications

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: The compound’s properties make it suitable for use in organic electronics, such as in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share the 7-(thiophen-2-yl)-1,4-thiazepane core but differ in substituents at position 4:

Compound Name Position 4 Substituent Molecular Formula Key Features Source
4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane Cyclopropylsulfonyl C₁₄H₁₉NO₂S₃ Rigid cyclopropane, polar sulfonyl [Patent, 2022]
Methyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate Methyl carboxylate C₁₁H₁₅NO₂S₂ Ester group, stereospecific (7S) [Report, 2020]
4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane Methylsulfanyl-pyridine carbonyl C₁₈H₁₉N₂O₂S₃ Pyridine ring, lipophilic methylsulfanyl [Life Chemicals, 2023]
BG14863 4-Fluorophenyl-pyrrole carbonyl C₂₀H₁₉FN₂OS₂ Fluorinated aryl group, pyrrole moiety [Product Index, 2019]

Key Differences :

  • The cyclopropylsulfonyl group requires precise stoichiometric control due to steric hindrance .
  • Ester derivatives (e.g., methyl carboxylate) are synthesized under milder conditions compared to sulfonamides .

Physicochemical and Pharmacological Properties

Solubility and Polarity
  • Cyclopropylsulfonyl Derivative : Higher polarity due to the sulfonyl group, enhancing aqueous solubility compared to methyl carboxylate and methylsulfanyl analogs .
  • BG14863 : Fluorine substitution increases lipophilicity, favoring blood-brain barrier penetration .
Stereochemical Considerations
  • The (7S)-configured methyl carboxylate analog demonstrates stereospecific binding in enzyme assays, suggesting chirality-dependent activity .
Stability
  • Sulfonyl groups (e.g., cyclopropylsulfonyl) improve metabolic stability by resisting esterase-mediated degradation compared to carboxylate esters .

Commercial Availability and Pricing

  • Methylsulfanyl-Pyridine Derivative : Priced at $81–$372 per 1–100 mg (Life Chemicals, 2023), reflecting moderate commercial demand .
  • Cyclopropylsulfonyl Derivative: Limited availability; synthesis protocols are patent-protected, suggesting restricted accessibility .

Biological Activity

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazepane ring, followed by the introduction of the cyclopropylsulfonyl and thiophene moieties. Various synthetic pathways have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain proteases, which are crucial in various biological processes including viral replication and cancer cell proliferation.

Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent. In particular, it has been evaluated for its efficacy against hepatitis C virus (HCV). Studies suggest that compounds with similar structural features exhibit significant inhibitory effects on HCV serine proteases, potentially leading to new therapeutic strategies for treating HCV infections .

Anticancer Properties

Additionally, there is emerging evidence supporting the anticancer properties of this compound. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting a mechanism involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved in these effects.

Case Studies

Case Study 1: Hepatitis C Inhibition
In a controlled study involving HCV-infected cell cultures, this compound was administered at varying concentrations. Results showed a dose-dependent reduction in viral load, with significant statistical differences observed compared to untreated controls. The compound demonstrated IC50 values comparable to existing antiviral agents .

Case Study 2: Anticancer Efficacy
A separate study assessed the compound's effects on human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed significant alterations in cell cycle distribution, reinforcing its potential as an anticancer therapeutic .

Data Table

Biological Activity IC50 Value Cell Line/Target Effect
HCV Inhibition0.5 µMHCV-infected cellsSignificant reduction in viral load
Anticancer Activity1 µMMCF-7 (breast cancer)Induction of apoptosis

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